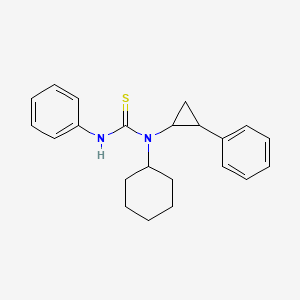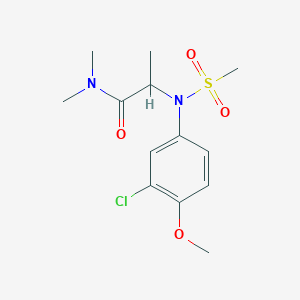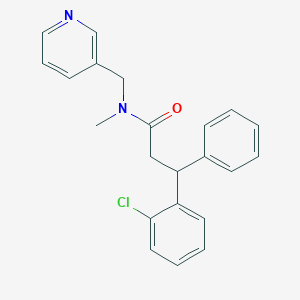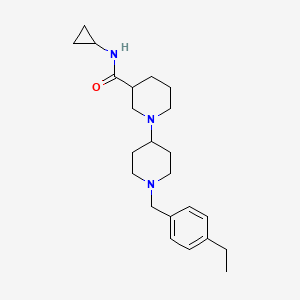![molecular formula C20H33N3O B6133483 2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6133483.png)
2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is commonly referred to as MBPEP and is a member of the piperazine family of compounds. MBPEP has been studied extensively for its ability to modulate the activity of certain neurotransmitter receptors in the brain, which has led to its investigation as a potential treatment for various neurological and psychiatric disorders.
作用機序
The mechanism of action of MBPEP involves its ability to modulate the activity of certain neurotransmitter receptors in the brain. Specifically, MBPEP has been shown to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This modulation of receptor activity can lead to changes in the release of neurotransmitters and ultimately affect the function of neural circuits in the brain.
Biochemical and Physiological Effects:
MBPEP has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include changes in the release of neurotransmitters such as dopamine and serotonin, as well as alterations in the activity of neural circuits in the brain. MBPEP has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
MBPEP has several advantages for use in lab experiments. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which makes it a valuable tool for investigating the function of these receptors in the brain. Additionally, MBPEP has a relatively long half-life, which allows for sustained receptor modulation over an extended period of time.
One limitation of MBPEP for lab experiments is its limited solubility in water. This can make it difficult to administer to animals in certain experimental paradigms. Additionally, MBPEP has not yet been extensively studied in humans, which limits its potential translational value.
将来の方向性
There are several potential future directions for research on MBPEP. One area of interest is the potential use of MBPEP as a treatment for schizophrenia. Preclinical studies have shown that MBPEP can reduce the positive symptoms of schizophrenia, such as hallucinations and delusions, in animal models. Further research is needed to determine whether these effects translate to humans.
Another potential future direction for research on MBPEP is its use as a treatment for depression and anxiety. Preclinical studies have shown that MBPEP has anxiolytic and antidepressant-like effects in animal models. Further research is needed to determine whether these effects translate to humans and whether MBPEP could be a viable treatment option for these disorders.
Conclusion:
In conclusion, 2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. MBPEP has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which has led to its investigation as a potential treatment for various neurological and psychiatric disorders. Further research is needed to determine the full extent of MBPEP's therapeutic potential and its potential translational value.
合成法
The synthesis of MBPEP involves a multi-step process that requires specialized knowledge and equipment. The most commonly used method for synthesizing MBPEP involves the reaction of 4-methylbenzyl chloride with 1-methyl-4-piperidinyl-2-piperazinecarboxamide, followed by the addition of ethanol to form MBPEP. This synthesis method has been optimized over time to improve the yield and purity of the final product.
科学的研究の応用
MBPEP has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been shown to modulate the activity of certain neurotransmitter receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This modulation has led to investigations into the potential use of MBPEP as a treatment for various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.
特性
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]-1-(1-methylpiperidin-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-17-3-5-18(6-4-17)15-22-12-13-23(20(16-22)9-14-24)19-7-10-21(2)11-8-19/h3-6,19-20,24H,7-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTPUKZQZTTWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(C(C2)CCO)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B6133410.png)
![1-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6133428.png)
amino]-1-(2-thienyl)ethanone oxime](/img/structure/B6133438.png)

![ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6133446.png)


![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6133465.png)

![4-chloro-N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6133477.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6133478.png)
![ethyl 1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6133481.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6133497.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide](/img/structure/B6133502.png)
